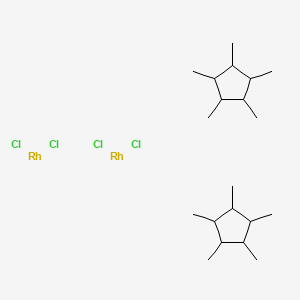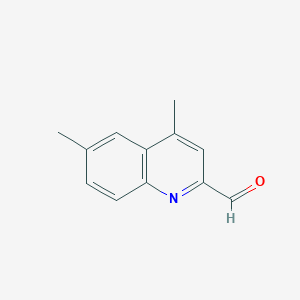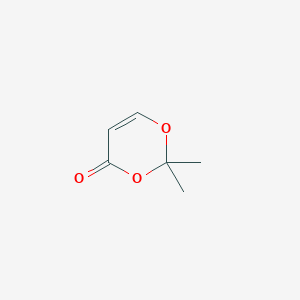
Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylrhodium(III) chloride dimer is an organometallic compound with the chemical formula ([ (C_5(CH_3)_5RhCl_2)]_2). It is a dark red, air-stable, diamagnetic solid that is commonly used as a reagent in organometallic chemistry . This compound is known for its catalytic properties and is widely used in various chemical reactions.
Vorbereitungsmethoden
Pentamethylcyclopentadienylrhodium(III) chloride dimer is typically synthesized through the reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene in hot methanol. The product precipitates out of the solution as follows :
[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]
This compound can also be synthesized using hexamethyl Dewar benzene and rhodium trichloride trihydrate. The hydrohalic acid necessary for the ring-contraction rearrangement is generated in situ in methanolic solutions of the rhodium salt .
Analyse Chemischer Reaktionen
Pentamethylcyclopentadienylrhodium(III) chloride dimer undergoes various types of chemical reactions, including:
Oxidative Olefination Reactions: This compound acts as a catalyst in oxidative olefination reactions, where it facilitates the formation of carbon-carbon double bonds.
C-C Bond Cleavage of Secondary Alcohols: It is used to cleave carbon-carbon bonds in secondary alcohols.
Oxidative Annulation of Pyridines: This reaction involves the formation of annulated pyridine rings.
Ortho C-H Olefination of Phenol Derivatives: It catalyzes the olefination of ortho C-H bonds in phenol derivatives.
Amidation Reactions: It is used as a catalyst in amidation reactions, where it facilitates the formation of amide bonds.
Reductive Alkylation Reactions: This compound is also used in reductive alkylation reactions.
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylrhodium(III) chloride dimer has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer involves the activation of C-H bonds and the formation of metal-carbon bonds. The compound’s rhodium center acts as a catalyst, facilitating various chemical transformations by coordinating with substrates and promoting the desired reactions . The Rh-μ-Cl bonds in the compound are labile and can cleave to form various adducts, which are crucial for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Pentamethylcyclopentadienylrhodium(III) chloride dimer is similar to other pentamethylcyclopentadienyl metal complexes, such as:
Dichloro(pentamethylcyclopentadienyl)iridium(iii)dimer: This compound is used as a precursor to catalysts for asymmetric transfer hydrogenation of ketones.
Dichloro(pentamethylcyclopentadienyl)ruthenium(iii)polymer: This compound is used in various catalytic applications.
The uniqueness of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer lies in its specific catalytic properties and its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity .
Eigenschaften
Molekularformel |
C20H40Cl4Rh2 |
|---|---|
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
dichlororhodium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
ATONPBANLOSCTK-UHFFFAOYSA-J |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Rh]Cl.Cl[Rh]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8728198.png)









![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
